N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxole ring and a thiazepane ring
Mechanism of Action
Target of Action
Similar compounds have been reported to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
For instance, certain indole-based compounds have been reported to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s worth noting that compounds targeting nitric oxide synthase can influence a variety of biochemical pathways, including those involved inimmune response , neurotransmission , and vascular regulation .
Result of Action
Related compounds have been reported to exhibitanticancer activity against various cancer cell lines . These compounds have been shown to cause cell cycle arrest and induce apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst . The thiazepane ring is then introduced through a series of reactions, including Pd-catalyzed C-N cross-coupling and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow Friedel-Crafts reactions, for instance, can improve the yield and selectivity of the desired product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Used for detecting carcinogenic lead, highlighting its utility in environmental chemistry.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a benzodioxole ring and a thiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-12-3-4-20-6-9(15-12)13(17)14-8-1-2-10-11(5-8)19-7-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDYVWRZVXVRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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